molecular formula C23H27N3O3 B2976854 1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034618-01-2

1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2976854
CAS No.: 2034618-01-2
M. Wt: 393.487
InChI Key: KYBGHVYAYRAZBT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals. The cyclopentyloxy and isonicotinoyl groups suggest that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a piperazine ring, a phenyl ring, and a cyclopentyl group. These functional groups could potentially interact with biological targets in specific ways, influencing the compound’s overall biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring, for example, is a secondary amine, which could engage in reactions with acids, electrophiles, or other reactive species .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could influence its solubility, while the phenyl ring could influence its stability .

Scientific Research Applications

Synthesis and Anticancer Activity

  • In Vitro Antitumor Activity : A study explored the synthesis of 1,2,4-triazine derivatives bearing piperazine amide moiety and their evaluation against breast cancer cells. Compounds showing promising antiproliferative effects were identified, indicating potential applications in cancer therapy (Yurttaş et al., 2014).

Electrochemical Synthesis

  • Electrochemical Synthesis of Phenylpiperazine Derivatives : Research on the electrochemical oxidation of phenylpiperazine precursors in the presence of arylsulfinic acids has led to the development of new phenylpiperazine derivatives. This method is highlighted for its environmental friendliness and high atom economy (Nematollahi & Amani, 2011).

Novel Synthetic Methods

  • Biginelli Synthesis : The Biginelli reaction was used to synthesize novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for producing such compounds (Bhat et al., 2018).

Antimicrobial and Antifungal Evaluation

  • Antimicrobial and Antifungal Activities : Several studies have synthesized and evaluated the antimicrobial and antifungal activities of chalcones and other derivatives containing piperazine moiety. Some compounds showed significant activity against Gram-positive bacteria and fungi, indicating their potential as antimicrobial agents (Tomar et al., 2007).

Metal Complexes and Their Biological Activities

  • Synthesis and Antifungal Activity of Metal Complexes : Research into the synthesis of metal complexes with ligands based on piperazine derivatives has shown enhanced antifungal activity compared to the ligand alone, suggesting potential applications in combating fungal infections (Raj & Patel, 2015).

Mechanism of Action

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. This could provide valuable information about its potential uses in medicine or other fields .

Properties

IUPAC Name

1-[4-[4-(2-cyclopentyloxypyridine-4-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-17(27)18-6-8-20(9-7-18)25-12-14-26(15-13-25)23(28)19-10-11-24-22(16-19)29-21-4-2-3-5-21/h6-11,16,21H,2-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBGHVYAYRAZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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